Spathulatol
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Overview
Description
Spathulatol, also known as Lance, is a natural organic compound. It is a colorless crystalline solid, soluble in absolute ethanol and ether, and slightly soluble in water. This compound is mainly found in plants, such as Brazil Blue Sage (Helichrysum italicum) and Lance leaf chrysanthemum (Achillea millefolium) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spathulatol involves several steps, including the extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents like ethanol or ether to isolate the compound from plant materials. Chemical synthesis may involve the use of various reagents and catalysts to achieve the desired structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis in controlled environments. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Spathulatol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Substitution reactions can occur with halogens or other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, acids, or bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Spathulatol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other industrial products.
Mechanism of Action
The mechanism of action of Spathulatol involves its interaction with various molecular targets and pathways. It may exert its effects through the modulation of enzyme activity, inhibition of specific signaling pathways, or interaction with cellular receptors. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Spathulatol is unique in its structure and properties, but it can be compared with other similar compounds, such as:
- Acetylepipodophyllotoxin
- Schizandriside
- Tuberculatin
- Isolariciresinol
These compounds share some structural similarities with this compound but differ in their specific chemical properties and biological activities .
Properties
IUPAC Name |
4-[(1S,2S,7R,8R,9S)-2-(4-hydroxy-3-methoxyphenyl)-1,7,8-tris(hydroxymethyl)-4-methoxy-1,2,6,7,8,9-hexahydrobenzo[e][1]benzofuran-9-yl]-2-methoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O9/c1-36-23-9-15(4-6-21(23)34)26-19(13-32)18(12-31)8-17-11-25(38-3)30-28(27(17)26)20(14-33)29(39-30)16-5-7-22(35)24(10-16)37-2/h4-7,9-11,18-20,26,29,31-35H,8,12-14H2,1-3H3/t18-,19-,20+,26+,29+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMKEMOWLZXDHN-QBBKHEGPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C3C(C(C(CC3=C1)CO)CO)C4=CC(=C(C=C4)O)OC)C(C(O2)C5=CC(=C(C=C5)O)OC)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=C3[C@@H]([C@H]([C@@H](CC3=C1)CO)CO)C4=CC(=C(C=C4)O)OC)[C@H]([C@H](O2)C5=CC(=C(C=C5)O)OC)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Are there any other research studies available about the biological activity of spathulatol?
A1: Currently, the provided research paper [] only focuses on the isolation and structural characterization of this compound. Further investigations are needed to explore its potential biological activities, pharmacological properties, and applications.
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